molecular formula C16H13FeP B12060243 1,1'-Bis(phenylphosphinidene)ferrocene

1,1'-Bis(phenylphosphinidene)ferrocene

Cat. No.: B12060243
M. Wt: 292.09 g/mol
InChI Key: HKOUDNXXOXEYNZ-UHFFFAOYSA-N
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Description

1,1’-Bis(phenylphosphinidene)ferrocene is an organometallic compound featuring a ferrocene core with two phenylphosphinidene groups attached. This compound is known for its unique structural and electronic properties, making it a valuable ligand in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Bis(phenylphosphinidene)ferrocene can be synthesized through the reaction of ferrocene with phenyllithium and chlorophosphine. The reaction typically involves the following steps :

    Preparation of Phenyllithium: Phenyllithium is prepared by reacting bromobenzene with lithium metal in anhydrous ether.

    Reaction with Ferrocene: The prepared phenyllithium is then reacted with ferrocene to form a ferrocenediyl intermediate.

    Addition of Chlorophosphine: Chlorophosphine is added to the intermediate to yield 1,1’-Bis(phenylphosphinidene)ferrocene.

The reaction conditions often require low temperatures and an inert atmosphere to prevent oxidation and ensure high yields .

Industrial Production Methods

While specific industrial production methods for 1,1’-Bis(phenylphosphinidene)ferrocene are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(phenylphosphinidene)ferrocene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-Bis(phenylphosphinidene)ferrocene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Bis(phenylphosphinidene)ferrocene involves its role as a ligand in catalytic processes. The ferrocene core provides stability and electronic properties that facilitate various catalytic reactions. The phenylphosphinidene groups interact with metal centers, enhancing the reactivity and selectivity of the catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(phenylphosphinidene)ferrocene is unique due to its specific electronic properties and structural configuration, which provide fine control over catalytic reactions. Its ability to form stable complexes with various metal centers makes it a versatile ligand in both academic and industrial research .

Properties

Molecular Formula

C16H13FeP

Molecular Weight

292.09 g/mol

InChI

InChI=1S/C16H13P.Fe/c1-2-8-14(9-3-1)17(15-10-4-5-11-15)16-12-6-7-13-16;/h1-13H;

InChI Key

HKOUDNXXOXEYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P([C]2[CH][CH][CH][CH]2)[C]3[CH][CH][CH][CH]3.[Fe]

Origin of Product

United States

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